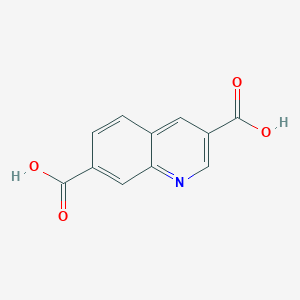
Quinoline-3,7-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-3,7-dicarboxylic acid (QDA) is an organic compound that belongs to the quinoline family. QDA is a heterocyclic aromatic compound that is used in various scientific research applications due to its unique properties. QDA is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of Quinoline-3,7-dicarboxylic acid is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. Quinoline-3,7-dicarboxylic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Quinoline-3,7-dicarboxylic acid has also been found to interact with the GABA-A receptor, a receptor that is involved in the regulation of neurotransmitter release.
生化学的および生理学的効果
Quinoline-3,7-dicarboxylic acid has several biochemical and physiological effects. Quinoline-3,7-dicarboxylic acid has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals. Quinoline-3,7-dicarboxylic acid has also been found to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity, which is attributed to its ability to prevent neuronal cell death.
実験室実験の利点と制限
One of the main advantages of using Quinoline-3,7-dicarboxylic acid in lab experiments is its unique properties, such as its ability to act as a building block for the synthesis of organic semiconductors and MOFs. Quinoline-3,7-dicarboxylic acid is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the main limitations of using Quinoline-3,7-dicarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research on Quinoline-3,7-dicarboxylic acid. One direction is the development of new synthesis methods for Quinoline-3,7-dicarboxylic acid that are more efficient and cost-effective. Another direction is the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of organic electronics, such as the fabrication of high-performance OLEDs and OFETs. Additionally, the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of drug delivery is also a promising direction, as Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity.
合成法
Quinoline-3,7-dicarboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of quinoline-3-carboxylic acid with maleic anhydride in the presence of a dehydrating agent, such as phosphorus pentoxide. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through recrystallization. Another method involves the reaction of quinoline-3-carboxylic acid with oxalic acid in the presence of a dehydrating agent. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through filtration.
科学的研究の応用
Quinoline-3,7-dicarboxylic acid has several scientific research applications. One of the most common applications is in the field of organic electronics. Quinoline-3,7-dicarboxylic acid is used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. Quinoline-3,7-dicarboxylic acid is also used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
特性
CAS番号 |
149734-20-3 |
|---|---|
製品名 |
Quinoline-3,7-dicarboxylic acid |
分子式 |
C11H7NO4 |
分子量 |
217.18 g/mol |
IUPAC名 |
quinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-2-1-6-3-8(11(15)16)5-12-9(6)4-7/h1-5H,(H,13,14)(H,15,16) |
InChIキー |
OOKPOQDUQHQVNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
同義語 |
3,7-Quinolinedicarboxylicacid(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



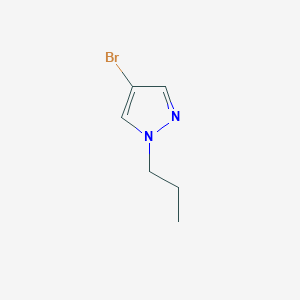
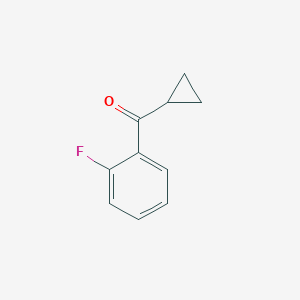
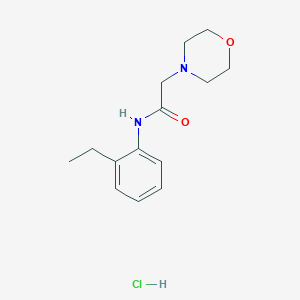
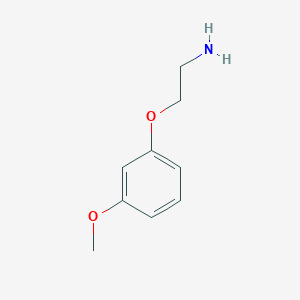

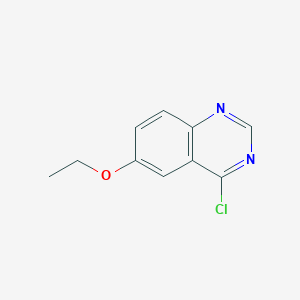
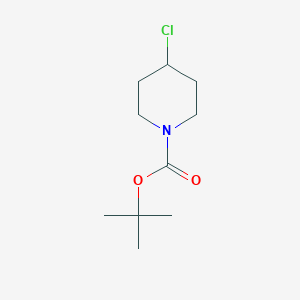
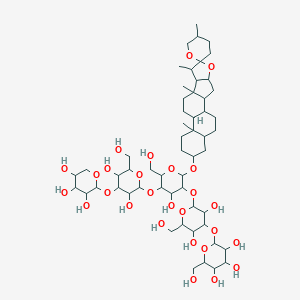
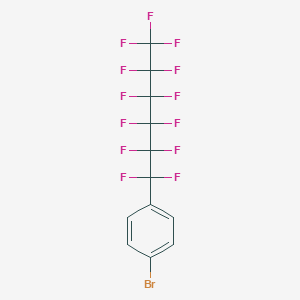
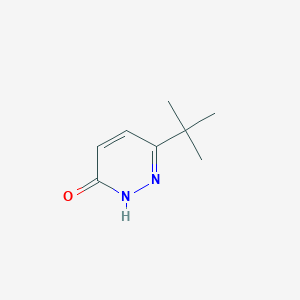
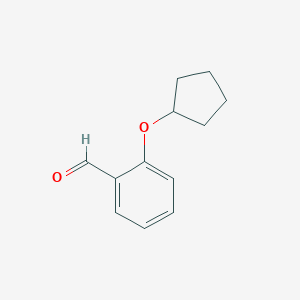
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
